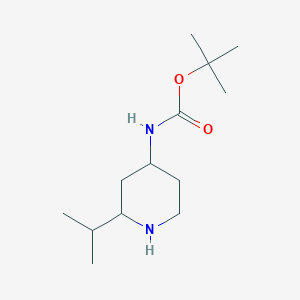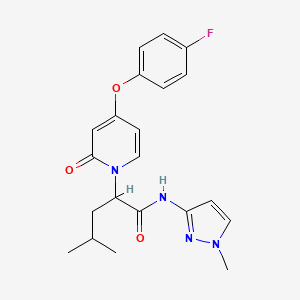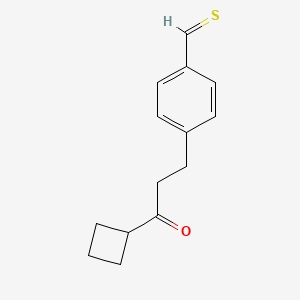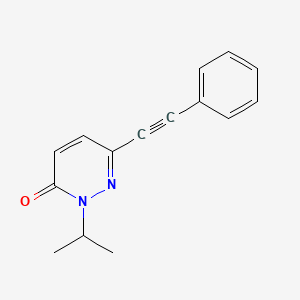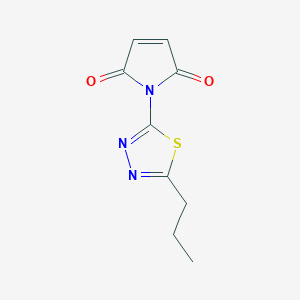
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a thiadiazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Métodos De Preparación
The synthesis of 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the hydrogen atoms on the pyrrole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
2-Amino-5-propyl-1,3,4-thiadiazole: This compound serves as a precursor in the synthesis of this compound and shares similar chemical properties.
1,3,4-Thiadiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Propiedades
Fórmula molecular |
C9H9N3O2S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C9H9N3O2S/c1-2-3-6-10-11-9(15-6)12-7(13)4-5-8(12)14/h4-5H,2-3H2,1H3 |
Clave InChI |
LFJMCAXKRHVKKO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(S1)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


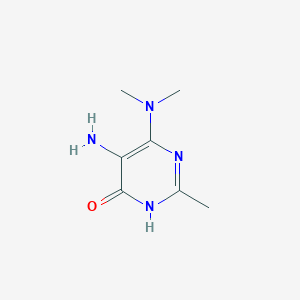

![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
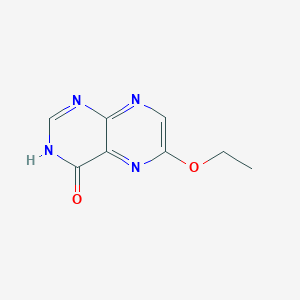
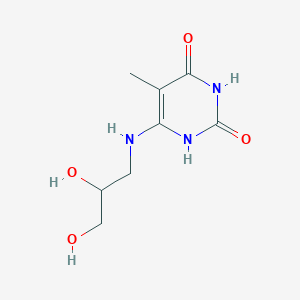
![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
